8-Ethyl-2-(4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and guanidine derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a formylation reaction, followed by a nucleophilic addition reaction with the piperazine intermediate.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyrido[2,3-d]pyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide are used in these reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various intermediate products.
Scientific Research Applications
8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and a pyrimidine core but lacks the fluorophenyl and formamido groups.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has a similar pyrido[2,3-d]pyrimidine core but differs in the substituents attached to the core structure.
The uniqueness of 8-ETHYL-2-(4-{[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21FN6O4S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H21FN6O4S/c1-2-27-12-16(20(32)33)17(30)15-11-24-21(25-18(15)27)28-7-9-29(10-8-28)22(34)26-19(31)13-3-5-14(23)6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,32,33)(H,26,31,34) |
InChI Key |
ASRQIFPKWHWJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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